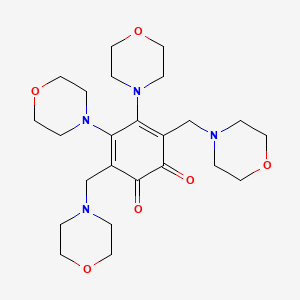
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone is a complex organic compound characterized by the presence of multiple morpholine groups attached to a benzoquinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone typically involves the reaction of benzoquinone derivatives with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The morpholine groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dimethyl-4,5-di(4-morpholinyl)benzo-1,2-quinone
- 4,5-Di(4-morpholinyl)benzo-1,2-quinone
Uniqueness
4,5-Di(4-morpholinyl)-3,6-bis(4-morpholinylmethyl)benzo-1,2-quinone is unique due to its multiple morpholine groups and the specific arrangement of these groups around the benzoquinone core
Propriétés
Numéro CAS |
72744-94-6 |
|---|---|
Formule moléculaire |
C24H36N4O6 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
4,5-dimorpholin-4-yl-3,6-bis(morpholin-4-ylmethyl)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C24H36N4O6/c29-23-19(17-25-1-9-31-10-2-25)21(27-5-13-33-14-6-27)22(28-7-15-34-16-8-28)20(24(23)30)18-26-3-11-32-12-4-26/h1-18H2 |
Clé InChI |
KSFOPNSTURYOCZ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C(=C(C(=O)C2=O)CN3CCOCC3)N4CCOCC4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)
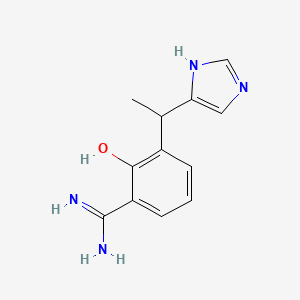
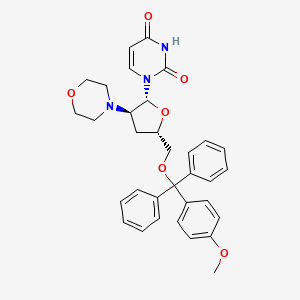
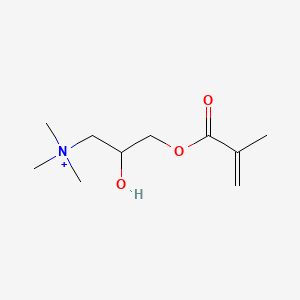


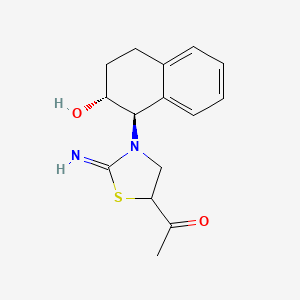

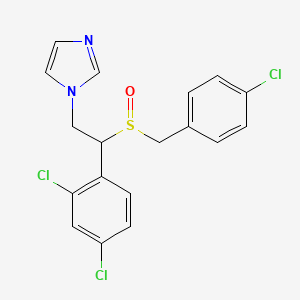
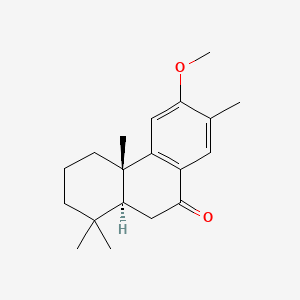

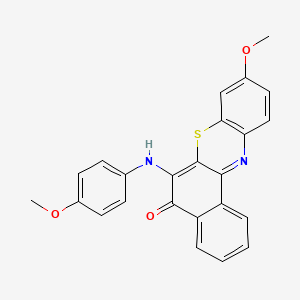
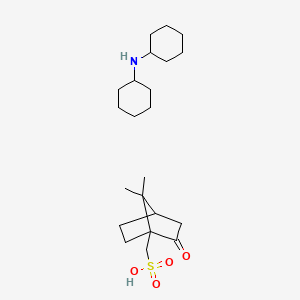
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)
